molecular formula C17H18FN3O3S2 B2745585 2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034488-62-3

2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

Cat. No.: B2745585
CAS No.: 2034488-62-3
M. Wt: 395.47
InChI Key: DWDVXVBDDQIZPE-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a benzo[c][1,2,5]thiadiazole core with a sulfone group (2,2-dioxidobenzo) and a 4-fluorophenylthio substituent.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S2/c1-20-15-4-2-3-5-16(15)21(26(20,23)24)11-10-19-17(22)12-25-14-8-6-13(18)7-9-14/h2-9H,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDVXVBDDQIZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various research studies.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the thioether and subsequent modifications to introduce the acetamide and thiadiazole functionalities. The detailed synthetic pathway is critical for understanding its biological activity and potential modifications for enhanced efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives containing thioether linkages possess broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have demonstrated that this compound may exert anticancer effects through apoptosis induction in cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit cell proliferation in human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines, with IC50 values in the low micromolar range . The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has shown promise as an inhibitor of carbonic anhydrase isoforms which are implicated in tumor growth and metastasis . Inhibition assays revealed significant activity against hCA IX with IC50 values suggesting effective modulation of enzyme activity.

Case Studies

StudyFindings
Study 1 Demonstrated antimicrobial efficacy against multiple bacterial strains with MIC values ranging from 10 to 50 µg/mL.
Study 2 Showed apoptosis induction in MDA-MB-231 cells with an IC50 of 5 µM.
Study 3 Reported inhibition of hCA IX with an IC50 value of 0.01 µM, indicating strong potential for therapeutic applications in oncology.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole and thioether functionalities. The presence of the 4-fluorophenyl group enhances the compound's ability to inhibit bacterial growth. Research indicates that derivatives of similar structures have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Properties

Compounds with thiadiazole moieties are known for their anticancer activities. The unique structural features of 2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide suggest potential interactions with cancer cell pathways. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Neuroprotective Effects

Emerging research suggests that compounds with triazole and thiadiazole frameworks may possess neuroprotective properties. These compounds can potentially mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Uses

The compound's potential as an agrochemical is notable. The incorporation of fluorinated phenyl groups often enhances the bioactivity of pesticides and herbicides. Compounds similar to This compound have been studied for their efficacy in pest control and plant growth regulation .

Material Science

The unique chemical properties of this compound make it a candidate for developing advanced materials. Its ability to form stable complexes with metal ions could be utilized in creating catalysts or sensors for environmental monitoring .

Synthesis and Characterization

The synthesis of This compound has been explored through various synthetic routes involving multi-step reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm its structure and purity .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against common pathogens. The results indicated that compounds with similar structures to This compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . This underscores the potential for developing new antimicrobial agents based on this compound.

Comparison with Similar Compounds

Substituent Analysis

Compound Name Core Structure Key Substituents Reference
Target Compound Benzo[c][1,2,5]thiadiazole (sulfone) 4-Fluorophenylthio, ethylacetamide N/A
Compound 9 () Imidazole-thiazole 4-Fluorophenyl, 4-methoxyphenyl, thiazol-2-ylacetamide
4d–4f () Imidazo[2,1-b]thiazole 4-Fluorophenyl, acetylhydrazine carbothioamide
12b () Thiazole Chloromethyl, phenylsulfonylacetamide
Hotsulia 2019 () Triazole-pyrazole 5-Methylpyrazole, phenyl-1,2,4-triazolethioacetamide

Key Observations :

  • The 4-fluorophenylthio group is shared with Compounds 4d–4f and Compound 9, suggesting common strategies to modulate lipophilicity and bioactivity .
  • Unlike derivatives with hydrazine carbothioamides () or sulfonyl groups (), the target compound’s ethylacetamide linker may reduce steric hindrance, improving target binding .

Key Observations :

  • The target compound’s synthesis may resemble ’s method, utilizing a halogenated acetamide intermediate and base-mediated substitution.
  • Carbodiimide coupling () offers high efficiency for acetamide formation but requires anhydrous conditions, contrasting with simpler substitution routes .

Key Observations :

  • The 4-fluorophenyl group in the target compound and analogs (e.g., 4d–4f) is frequently associated with enhanced binding to enzymatic targets due to its electronegativity and lipophilicity .
  • The sulfone group in the target compound may improve metabolic stability compared to thioethers or sulfides in other analogs .

Physicochemical Properties and Stability

  • Lipophilicity : The 4-fluorophenylthio group balances polarity, likely yielding a logP value similar to Compounds 4d–4f .
  • Stability : Sulfones are generally more oxidation-resistant than sulfides, suggesting superior stability over thioether-containing analogs (e.g., Compound 9) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide, and what reaction conditions are critical for maximizing yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves (i) constructing the benzo[c][1,2,5]thiadiazole core via cyclization of substituted benzene precursors under acidic conditions, followed by (ii) thioether formation using 4-fluorothiophenol and an acetamide linker. Key reaction parameters include:

  • Temperature : Controlled heating (70–90°C) for cyclization steps to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution in thioether formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization to isolate high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the fluorophenyl, thioether, and benzo[c][1,2,5]thiadiazole groups. Aromatic proton signals (δ 7.2–8.1 ppm) and sulfone resonances (δ 3.1–3.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) assesses purity (>95%) and detects trace impurities .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits to measure prostaglandin E2 suppression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for its bioactivity?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize analogs with modifications to (i) the 4-fluorophenyl group (e.g., replace F with Cl, CH3_3), (ii) the thioether linker (e.g., sulfone vs. sulfoxide), and (iii) the benzo[c][1,2,5]thiadiazole core (e.g., methyl vs. ethyl substituents) .
  • Biological Testing : Compare IC50_{50} values across analogs in target assays (e.g., cancer cell viability) to map critical moieties. For example, fluorophenyl groups often enhance target affinity due to electron-withdrawing effects .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays in triplicate across independent labs, controlling for cell passage number, serum batch, and incubation conditions .
  • Model Selection : Use isogenic cell lines or primary cells to reduce variability. For example, discrepancies in anticancer activity may arise from differences in p53 status or metabolic pathways .
  • Mechanistic Follow-Up : Employ target-specific assays (e.g., kinase inhibition profiling) to confirm whether observed activities are on-target or off-target .

Q. What computational approaches predict binding affinities and selectivity towards putative biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or inflammatory enzymes (e.g., COX-2). The benzo[c][1,2,5]thiadiazole core may occupy hydrophobic pockets, while the fluorophenyl group engages in π-π stacking .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (50–100 ns) assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysines) .

Q. How do structural modifications to the benzo[c][1,2,5]thiadiazole core influence metabolic stability and pharmacokinetics?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate analogs with liver microsomes (human or rodent) and monitor degradation via LC-MS. Methyl substituents at the 3-position reduce oxidative metabolism compared to unsubstituted cores .
  • LogP Measurements : Determine partition coefficients (shake-flask method) to correlate lipophilicity with improved blood-brain barrier penetration for neuroactive derivatives .

Q. What experimental frameworks validate target engagement and mechanism of action in cellular models?

  • Methodological Answer :

  • Target Knockdown : CRISPR/Cas9-mediated gene deletion (e.g., EGFR in cancer cells) followed by rescue experiments to confirm dependency on the target .
  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP analogs) to measure displacement by the compound in kinase assays .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling changes (e.g., MAPK/ERK suppression) .

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